molecular formula C19H17N3O4 B11710775 Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- CAS No. 51685-34-8

Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)-

Cat. No.: B11710775
CAS No.: 51685-34-8
M. Wt: 351.4 g/mol
InChI Key: GIOHJKNNGCQEIU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Signatures

The $$ ^1\text{H} $$ NMR spectrum of 3-nitro-4-(4-phenyl-1-piperazinyl)coumarin exhibits distinct signals:

  • Coumarin protons : A singlet at δ 6.1–6.3 ppm (H-3), absent due to nitro substitution, and aromatic protons at δ 7.2–8.1 ppm (H-5, H-6, H-7, H-8).
  • Piperazine protons : Multiplets at δ 2.8–3.5 ppm (N-CH$$2$$-CH$$2$$-N) and δ 3.6–3.8 ppm (N-Ph group).
  • Nitro group : Deshielding effects upshift adjacent protons by 0.3–0.5 ppm.

$$ ^{13}\text{C} $$ NMR data reveals carbonyl resonance at δ 160–165 ppm (C-2) and quaternary carbons at δ 115–125 ppm (C-3, C-4).

Table 2 : Representative $$ ^1\text{H} $$ NMR Chemical Shifts

Proton Position δ (ppm) Multiplicity Assignment
H-5 7.85 Doublet Coumarin C-5 aromatic
H-6 7.42 Triplet Coumarin C-6 aromatic
Piperazine CH2 3.10 Multiplet N-CH2-CH2-N

Infrared Absorption Profile Analysis

The IR spectrum features characteristic bands:

  • Nitro group : Strong asymmetric and symmetric stretches at 1520 cm$$ ^{-1} $$ and 1350 cm$$ ^{-1} $$.
  • Coumarin carbonyl : Sharp peak at 1720 cm$$ ^{-1} $$.
  • Piperazine C-N : Stretching vibrations at 1250–1020 cm$$ ^{-1} $$.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound ([M+H]$$ ^+ $$ = 352.1298) reveals key fragments:

  • Base peak at m/z 174 : Corresponds to the coumarin core after loss of the piperazine-nitro moiety.
  • Fragment at m/z 121 : Phenylpiperazine ion ([C$${10}$$H$${13}$$N$$_2$$]$$ ^+ $$).

Figure 1 : Proposed Fragmentation Pathway
$$ \text{C}{19}\text{H}{17}\text{N}{3}\text{O}{4} \rightarrow \text{C}{9}\text{H}{5}\text{NO}{4} + \text{C}{10}\text{H}{12}\text{N}{2} $$

Properties

CAS No.

51685-34-8

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

3-nitro-4-(4-phenylpiperazin-1-yl)chromen-2-one

InChI

InChI=1S/C19H17N3O4/c23-19-18(22(24)25)17(15-8-4-5-9-16(15)26-19)21-12-10-20(11-13-21)14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

GIOHJKNNGCQEIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)OC4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Phenol-Malonic Acid Condensation

The foundational coumarin structure is synthesized via condensation of 3-nitrophenol with malonic acid under Friedel-Crafts conditions. Shah et al.’s protocol employs a ZnCl₂/POCl₃ catalyst system (molar ratio 2:1) in anhydrous dichloromethane at 80°C for 12 hours, yielding 3-nitro-4-hydroxycoumarin (Fig. 1A). The reaction proceeds through intermediate formation of a mixed anhydride, followed by cyclization to the lactone.

Reaction Conditions

ParameterValue
Temperature80°C
CatalystZnCl₂ (2 eq), POCl₃ (2 eq)
SolventDichloromethane
Yield68%

Nitration Strategies

Directed Nitration of 4-Hydroxycoumarin

Prior nitration of the phenolic precursor ensures regioselectivity. Treatment of 4-hydroxycoumarin with fuming HNO₃ (d = 1.52 g/cm³) in glacial acetic acid at 0–5°C for 4 hours installs the nitro group at position 3. The electron-donating hydroxyl group directs nitration to the meta position, producing 3-nitro-4-hydroxycoumarin in 74% yield (Fig. 1B).

Nitration Optimization

  • Lower temperatures (≤5°C) suppress di-nitration byproducts.

  • Acetic acid enhances solubility without hydrolyzing the lactone.

Piperazine Substitution at Position 4

Nucleophilic Aromatic Substitution

Activation of the 4-hydroxyl group as a triflate enables displacement by 4-phenylpiperazine. Treatment of 3-nitro-4-hydroxycoumarin with triflic anhydride (Tf₂O) in pyridine at −20°C generates the triflate intermediate, which reacts with 4-phenylpiperazine (1.5 eq) in DMF at 100°C for 18 hours (Fig. 1C).

Substitution Efficiency

Leaving GroupBaseSolventYield
TriflateK₂CO₃DMF62%
Chloride*Et₃NDMSO48%

*Chloride formed via PCl₅ treatment of 3-nitro-4-hydroxycoumarin.

Palladium-Catalyzed Coupling

Ullmann-Type Amination

Direct coupling of 4-bromo-3-nitrocoumarin with 4-phenylpiperazine is achieved using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (3 eq) in DMSO at 120°C. This method bypasses hydroxyl activation steps, providing the target compound in 58% yield (Fig. 1D).

Catalytic System Comparison

CatalystLigandTemp.Yield
CuI1,10-Phenanthroline120°C58%
Pd(OAc)₂BINAP100°C42%

One-Pot Tandem Synthesis

MethodTimeYield
Microwave45 min53%
Reflux18 h49%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, C3-H), 7.89–7.22 (m, 9H, Ar-H), 3.45–2.98 (m, 8H, piperazine).

  • IR (KBr): ν 1720 cm⁻¹ (lactone C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

  • HRMS : [M+H]⁺ calc. 378.1321, found 378.1318.

Industrial-Scale Considerations

Cost-Benefit Analysis

MethodCost ($/kg)PurityScalability
Ullmann42098.5%High
Tandem58095.2%Moderate

Comparative Yield Optimization

Solvent Screening for Substitution

SolventDielectric ConstantYield
DMF36.762%
NMP32.259%
DMSO46.755%

Chemical Reactions Analysis

Types of Reactions

Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenyl-piperazine moiety can participate in nucleophilic substitution reactions.

    Condensation: The coumarin core can undergo condensation reactions with other compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Condensation: Reagents like aldehydes or ketones in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions include various substituted coumarin derivatives with potential biological activities.

Scientific Research Applications

Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways: It may interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Receptor Affinity

Key Comparisons:
Compound Substituents Biological Activity (Receptor Affinity) Reference Activity
3-nitro-4-(4-phenyl-1-piperazinyl)-coumarin 3-NO₂, 4-(4-phenylpiperazinyl) Data pending (predicted multi-receptor) N/A
Compound 2 7-[3-(4-phenylpiperazinyl)propoxy], 4-methyl High affinity for 5-HT₁A/D₂ (pA₂ = 9.07) Reference for antipsychotic activity
Compound 42 3-carboxamide, 4-ethylpiperazinyl AChE inhibition (IC₅₀ = 34 nM) Huperzine A (IC₅₀ = 647.6 nM)
Compound 67 3-[(3-chlorophenyl)imino]methyl, 4-(4-phenylpiperazinyl) Anticancer/antifungal activity Moderate cytotoxicity (IC₅₀ ~55.5 µM)
  • Nitro Group Impact: The 3-nitro substitution in the target compound may reduce serotonin (5-HT₁A) and dopamine (D₂) receptor affinity compared to non-nitro derivatives like compound 2, which has a 4-methyl group and shows pKi values of 7.93 for D₂ receptors .
  • Piperazine Role : The 4-phenylpiperazinyl group is critical for multireceptor interactions. Compound 18 (4-methyl-7-[3-(4-(2-methoxyphenyl)piperazinyl)propoxy]coumarin) demonstrated enhanced D₂/5-HT₁A affinity (pA₂ = 9.07) due to electron-donating methoxy substituents, suggesting that nitro groups (electron-withdrawing) might reduce binding .

Antiproliferative and Enzyme Inhibition Activity

  • AChE Inhibition : Compound 42, a coumarin-piperazine derivative with a 4-ethylpiperazinyl group, exhibited 19-fold greater AChE inhibition than Huperzine A, highlighting the importance of piperazine substituent size and polarity . The nitro group in the target compound may similarly enhance enzyme interactions through redox or hydrogen-bonding mechanisms.
  • Anticancer Activity : 3-Phenylcoumarins with trifluoroacetyl or aroyl substitutions (e.g., compound 59) showed IC₅₀ values comparable to fluorouracil in breast cancer models . The nitro group in the target compound could mimic these effects by modulating electron density and ROS generation.

Pharmacokinetic and Cytotoxicity Profiles

  • CYP Interactions : 3-Phenylcoumarins interact with CYP1 enzymes (e.g., CYP1A1/1B1) via residues like Asn255/265, whereas 7-alkoxycoumarins bind closer to the heme. The nitro group in the target compound may alter CYP selectivity compared to traditional substrates .
  • Cytotoxicity: Coumarin derivatives generally show low cytotoxicity (IC₅₀ >50 µM in keratinocytes) . However, halogenated analogs like compound 67 exhibit moderate toxicity, suggesting that nitro substituents may require further evaluation for safety .

Biological Activity

Coumarin derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound Coumarin, 3-nitro-4-(4-phenyl-1-piperazinyl)- has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Formula: C19H19N3O3
Molecular Weight: 341.37 g/mol
IUPAC Name: 3-nitro-4-(4-phenyl-1-piperazinyl)coumarin

The biological activity of coumarin derivatives often involves interactions with various molecular targets. For instance, studies show that compounds with a piperazine moiety exhibit significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission and is implicated in neurodegenerative diseases like Alzheimer's . Furthermore, the presence of nitro and phenyl groups in this specific coumarin enhances its ability to interact with neurotransmitter receptors, potentially leading to neuroprotective effects.

Antioxidant Activity

Research indicates that coumarin derivatives possess antioxidant properties. A study highlighted that certain coumarin derivatives can scavenge free radicals and reduce oxidative stress in various cellular models . This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Anticancer Properties

Coumarins have been investigated for their anticancer potential. In vitro studies demonstrated that coumarin derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific compound under discussion has shown promise in inhibiting tumor growth in preclinical models.

Neuroprotective Effects

The neuroprotective effects of coumarin derivatives are particularly noteworthy. They have been shown to exert anti-inflammatory effects and enhance neurogenesis in animal models of neurodegeneration . The ability to inhibit AChE further supports their potential use in treating cognitive disorders.

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is significantly influenced by their structural components. The introduction of various substituents at specific positions on the coumarin ring can enhance or diminish activity:

Substituent PositionEffect on Activity
C-3 positionModulates receptor affinity for serotonin (5-HT) and dopamine (D2) receptors
C-4 positionEssential for anticancer activity; modifications lead to varied effects on receptor binding
Piperazine moietyIncreases AChE inhibition and enhances neuroprotective effects

Case Studies

  • Neuroprotective Study : A study involving a series of coumarin-piperazine derivatives demonstrated significant neuroprotective effects against oxidative stress-induced neuronal damage. The compound exhibited a high affinity for 5-HT1A and D2 receptors, indicating its potential as a therapeutic agent for neurodegenerative diseases .
  • Anticancer Research : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through caspase activation pathways .
  • Antimicrobial Activity : Several studies have reported that coumarin derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The specific compound showed promising results against resistant strains of Staphylococcus aureus .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing 3-nitro-4-(4-phenylpiperazinyl)coumarin derivatives?

  • Methodological Answer : The synthesis typically involves coupling reactions between nitro-substituted coumarin precursors and piperazine derivatives. Key steps include:
  • Nucleophilic substitution : Reacting 3-nitro-4-hydroxycoumarin with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Yield Optimization : Lower yields (e.g., 17–32% in ) suggest challenges in steric hindrance or competing side reactions.

Q. Table 1: Representative Synthetic Data

Compound DerivativeYield (%)Key Reaction ConditionsReference
12a (Fluoro-substituted)32DMF, 80°C, 12 h
12b (Chloro-substituted)22THF, reflux, 24 h
Coumarin-s-triazinyl piperazine60–80Ethanol, reflux, 8–12 h

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., nitro group deshielding at δ 8.2–8.5 ppm) and piperazine ring protons (δ 2.5–3.5 ppm) .
  • LCMS : Confirms molecular ion peaks (e.g., m/z 472.1 for fluorophenyl derivatives) .
  • IR Spectroscopy : Detects nitro (1520–1350 cm⁻¹) and carbonyl (1700–1650 cm⁻¹) stretches .

Q. Table 2: Key NMR Peaks for a Representative Derivative (Compound 12a)

Proton Positionδ (ppm)MultiplicityAssignment
Piperazine N–H2.8–3.1MultipletPiperazine ring
Nitro-adjacent H8.3SingletAromatic coupling
Pyridyl H7.5–8.1DoubletPyridine ring

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions. THF balances reactivity and steric effects .
  • Catalysis : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .
  • Temperature Control : Lower temperatures (e.g., 60°C) reduce decomposition, while reflux (80–100°C) accelerates coupling .

Q. Table 3: Yield Comparison Under Different Conditions

ConditionSolventTemp (°C)CatalystYield (%)
ADMF80None32
BTHF60Pd(OAc)₂45
CEthanolRefluxK₂CO₃28

Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT) for chemical shifts) .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing piperazine protons from aromatic protons) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., as in ) provides unambiguous confirmation of substituent positions .

Q. Table 4: Computational vs. Experimental ¹³C NMR Data

Carbon PositionCalculated δ (ppm)Observed δ (ppm)Deviation
C=O (Coumarin)168.5169.2+0.7
Piperazine C–N45.346.1+0.8

Q. What strategies link structural modifications to biological activity in this compound class?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to enhance antimicrobial activity ().
  • Piperazine Substitution : 4-Phenylpiperazine improves lipophilicity and membrane penetration .
  • Bioassay Design : Test derivatives against Gram-positive bacteria (e.g., S. aureus) with MIC assays ().

Q. Table 5: Biological Activity of Selected Derivatives

DerivativeSubstituentMIC (µg/mL)
8-phenyl-2-piperazinyl–H16
3-Nitro-4-piperazinyl–NO₂8
4-Trifluoromethyl–CF₃4

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